

Application Notes and Protocols for Ucph-101 in Cell Culture

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Compound of Interest

Compound Name:	Ucph-101
CAS No.:	1118460-77-7
Cat. No.:	B1683363

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Introduction

Ucph-101 is a potent and selective, non-competitive allosteric inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate Aspartate Transporter (GLAST).[1][2][3] It binds to a site distinct from the glutamate binding site, effectively locking the transporter in an outward-facing conformation and thereby inhibiting substrate translocation without affecting substrate binding.[1][3] This unique mechanism of action makes **Ucph-101** a valuable tool for studying the physiological roles of EAAT1 in various cellular contexts, including its involvement in neurological disorders and cancer. These application notes provide detailed protocols for utilizing **Ucph-101** in cell culture experiments to investigate EAAT1 function.

Mechanism of Action

Ucph-101 acts as an allosteric inhibitor of EAAT1. It binds to a hydrophobic pocket at the interface of the trimerization and transport domains of the EAAT1 protein. This binding event stabilizes the transporter in a conformation that prevents the conformational changes necessary for the translocation of glutamate and other substrates across the cell membrane.

Notably, **Ucph-101**'s inhibitory effect is sustained, meaning that brief exposure can lead to a long-lasting inactive state of the transporter. It exhibits high selectivity for EAAT1 over other EAAT subtypes (EAAT2, EAAT3, EAAT4, and EAAT5).

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Ucph-101** activity from various studies.

Table 1: Inhibitory Potency of **Ucph-101** on EAAT1

Parameter	Value	Cell Type/System	Assay Method	Reference
IC ₅₀	660 nM	---	Not Specified	
IC ₅₀	1.9 μM	EAAT1-HEK293	[³ H]-D-Aspartate uptake (1.5 min incubation)	
IC ₅₀	1.1 μM	EAAT1-HEK293	[³ H]-D-Aspartate uptake (3 min incubation)	
IC ₅₀	0.82 μM	EAAT1-HEK293	[³ H]-D-Aspartate uptake (6 min incubation)	
IC ₅₀	0.44 μM	EAAT1-HEK293	[³ H]-D-Aspartate uptake (12 min incubation)	
K _i (apparent)	~0.34 μM	tsA201 cells expressing EAAT1	Patch-clamp electrophysiology	
K _i (apparent)	Not significantly affected by glutamate concentration	tsA201 cells expressing EAAT1	Patch-clamp electrophysiology	

Table 2: Selectivity of **Ucph-101** for EAAT Subtypes

Transporter	IC ₅₀	Reference
EAAT1	660 nM	
EAAT2	>300,000 nM	
EAAT3	>300,000 nM	
EAAT4	No significant inhibition up to 10 μ M	
EAAT5	No significant inhibition up to 10 μ M	

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with **Ucph-101**

This protocol provides a general guideline for treating adherent cell lines with **Ucph-101**. Specific cell lines may require modifications to this protocol.

Materials:

- Cell line of interest expressing EAAT1 (e.g., HEK293-EAAT1, primary astrocytes, T-ALL cell lines)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS, 2 mM glutamine, and antibiotics)
- **Ucph-101** (Tocris Bioscience, Cat. No. 3490 or equivalent)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

Procedure:

- **Cell Seeding:** Seed cells in the appropriate cell culture plates at a density that will result in 70-80% confluency on the day of the experiment.
- **Cell Culture:** Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- **Preparation of **Ucph-101** Stock Solution:** Prepare a stock solution of **Ucph-101** (e.g., 10-25 mM) in DMSO. Store the stock solution at -20°C.
- **Preparation of Working Solutions:** On the day of the experiment, dilute the **Ucph-101** stock solution in a serum-free or low-serum medium or an appropriate assay buffer (e.g., Krebs buffer) to the desired final concentrations. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
- **Cell Treatment:**
 - Aspirate the culture medium from the cells.
 - Wash the cells once with warm PBS.
 - Add the medium containing the desired concentration of **Ucph-101** to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest **Ucph-101** concentration).
 - The incubation time will depend on the specific assay but can range from a few minutes to several hours or even days for proliferation assays. For uptake assays, pre-incubation for 15 minutes is common.
- **Downstream Analysis:** Following incubation, proceed with the desired downstream analysis, such as a glutamate uptake assay, cell viability assay, or protein expression analysis.

Protocol 2: Glutamate Uptake Assay using Radiolabeled Substrate

This protocol measures the inhibition of EAAT1-mediated glutamate uptake using a radiolabeled substrate like [³H]-D-Aspartate.

Materials:

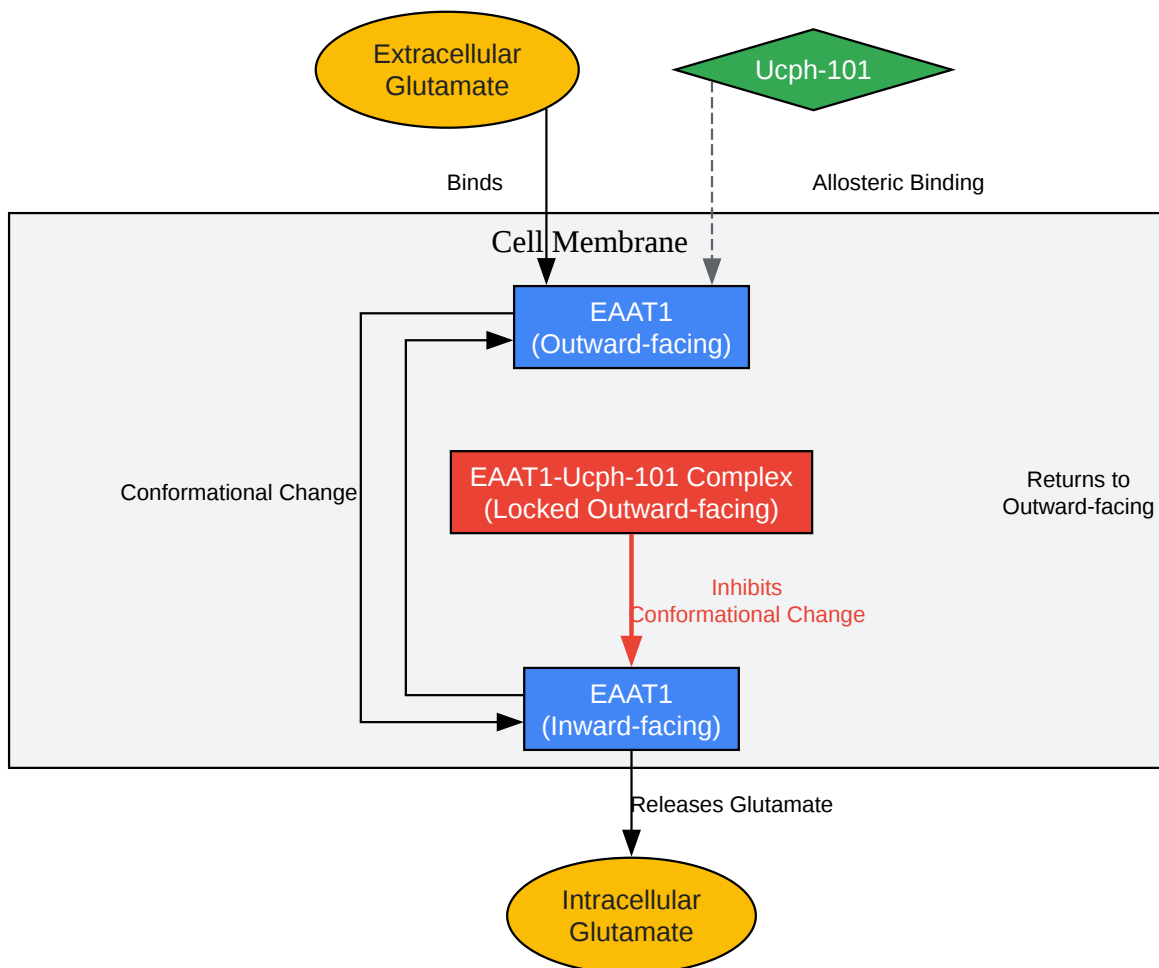
- Cells expressing EAAT1 cultured in 24- or 48-well plates
- Krebs-Henseleit Buffer (KHB) or similar physiological salt solution
- [³H]-D-Aspartate or [³H]-L-Glutamate
- **Ucph-101**
- Unlabeled L-Glutamate or D-Aspartate (for determining non-specific uptake)
- Scintillation fluid
- Scintillation counter
- Cell lysis buffer (e.g., 0.1 M NaOH)

Procedure:

- Prepare Cells: Culture cells expressing EAAT1 to confluency in multi-well plates.
- Prepare Reagents:
 - Prepare a working solution of [³H]-D-Aspartate in KHB at a concentration appropriate for your experiment (e.g., 50 nM).
 - Prepare **Ucph-101** working solutions in KHB at various concentrations (e.g., 0.1 μM to 100 μM).
 - Prepare a solution of high concentration unlabeled L-Glutamate (e.g., 1 mM) in KHB to determine non-specific uptake.
- Pre-incubation:
 - Aspirate the culture medium and wash the cells twice with warm KHB.

- Add the **Ucph-101** working solutions or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
- Uptake Assay:
 - To initiate the uptake, add the [³H]-D-Aspartate working solution to each well.
 - Incubate for a short period (e.g., 2-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for your cell type.
- Termination of Uptake:
 - Rapidly aspirate the uptake solution.
 - Wash the cells three times with ice-cold KHB to stop the uptake and remove extracellular radiolabel.
- Cell Lysis and Scintillation Counting:
 - Lyse the cells by adding a cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes.
 - Transfer the lysate to a scintillation vial.
 - Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the specific uptake by subtracting the non-specific uptake (counts in the presence of excess unlabeled glutamate) from the total uptake.
 - Calculate the percentage of inhibition for each **Ucph-101** concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the **Ucph-101** concentration to determine the IC₅₀ value.

Visualizations



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Caption: Mechanism of **UcpH-101** allosteric inhibition of EAAT1.



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Caption: General workflow for cell treatment with **Ucph-101**.

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